N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide
Description
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide is a compound that features a thiazolidine ring, a thiophene ring, and a propanamide group. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-10(11-4-2-8-18-11)12(15)13-5-7-14-6-3-9-19(14,16)17/h2,4,8,10H,3,5-7,9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULYEOLCLYCYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NCCN2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide typically involves the formation of the thiazolidine ring followed by the introduction of the thiophene and propanamide groups. One common method involves the reaction of an amine with a thiocarbonyl compound to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to improve the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Exhibit diverse biological activities, including antimicrobial and anticancer effects.
Thiadiazoles: Studied for their potential as therapeutic agents in various diseases.
Uniqueness
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-thiophen-2-ylpropanamide is unique due to its specific combination of a thiazolidine ring, a thiophene ring, and a propanamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
